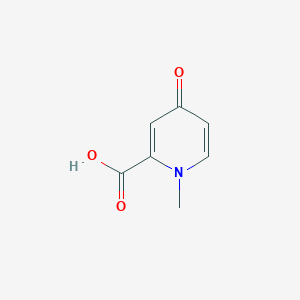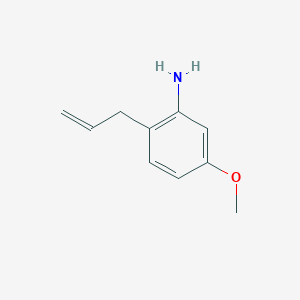
2-Allyl-5-methoxyaniline
Vue d'ensemble
Description
2-Allyl-5-methoxyaniline is a chemical compound with the molecular formula C10H13NO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of anilines, such as this compound, involves various methods. One common method is the palladium-catalyzed amination . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .Chemical Reactions Analysis
The allyl group in this compound contributes to the stability of the molecule. The unpaired electron in the allyl radical is delocalized over an extended π-orbital network rather than localized at only one site .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound are influenced by its chemical structure. These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .Applications De Recherche Scientifique
Versatile Molecular Applications
2-Allyl-5-methoxyaniline, a derivative of aniline, demonstrates versatility in various scientific applications. For instance, closely related sulfone analogues have been used in the preparation of various biologically active compounds, targeting kinases and serving as inhibitors for specific receptors like VEGFR2. These compounds have shown potential in the field of medicinal chemistry for their role in creating anti-cancer, anti-inflammatory, cardiovascular, and antidiabetic agents, highlighting the compound's significance in pharmacological research (Johnson et al., 2022).
Electrohydrodynamic Polymerization
Research on the electrochemical production of polymers like poly(2-methoxyaniline-5-sulfonic acid) (PMAS) has been conducted. The electrohydrodynamic processing method demonstrates that variables like applied potential and flow rate significantly impact the molecular weight and distribution of the produced polymer. Such studies are crucial in understanding the potential applications of these polymers in various industrial and technological fields, including electronics and materials science (Guo et al., 2000).
Polymerization and Catalysis
The compound's role in polymerization and catalysis has been explored. For example, 2-methoxyaniline derivatives are used in creating polymers with specific properties and applications, including conductivity and structural applications. These polymers' properties can be manipulated by varying the synthesis conditions, opening avenues for their use in advanced materials and nanotechnology (Mazur & Krysiński, 2001).
Conductivity and Electrical Applications
Studies have also focused on the conductivity properties of polymers intercalated with 2-methoxyaniline derivatives. These studies are significant for understanding the electrical properties of these materials, which can be applied in the development of new electronic devices, sensors, and conductive materials (Guerra et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxy-2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h3,5-7H,1,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKQDFIPCZIWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



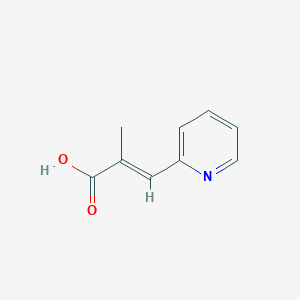
![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)

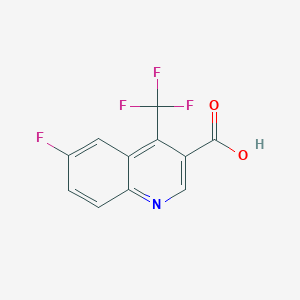
![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)
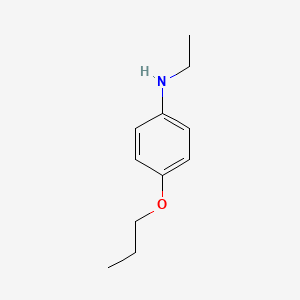
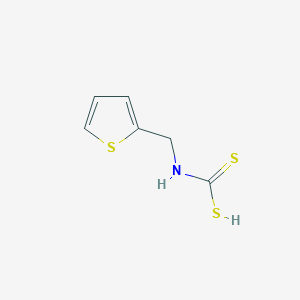


![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)
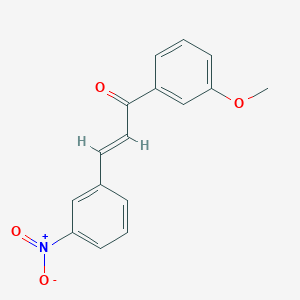
![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

